molecular formula C14H14N2O3 B8662078 7-Butyramido-2-methylquinoline-5,8-dione CAS No. 162219-17-2

7-Butyramido-2-methylquinoline-5,8-dione

Cat. No. B8662078
M. Wt: 258.27 g/mol
InChI Key: DERUEVFMMRKSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Butyramido-2-methylquinoline-5,8-dione is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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properties

CAS RN

162219-17-2

Product Name

7-Butyramido-2-methylquinoline-5,8-dione

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-(2-methyl-5,8-dioxoquinolin-7-yl)butanamide

InChI

InChI=1S/C14H14N2O3/c1-3-4-12(18)16-10-7-11(17)9-6-5-8(2)15-13(9)14(10)19/h5-7H,3-4H2,1-2H3,(H,16,18)

InChI Key

DERUEVFMMRKSCH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared by the oxidation of the corresponding acylamido with potassium dichromate in glacial acetic acid. In a 500 ml. round-bottomed flask equipped with a magnetic bar, 5,7-dibutyramido-8-butyroxy-2-methylquinoline (34) (prepared as described in Examples 31-34) (3.29 g., 8.25 mmol) was suspended in 122 ml of glacial acetic acid. A solution of potassium dichromate (8.8 g., 0.03 mol) in 115 ml. of water was added and stirred. The stirred suspension began to dissolve but, after two hours, more solid continued to precipitate. Dichloromethane (70 ml.) was added to promote solution. The resulting two-phase solution mixture was stirred at room temperature overnight. The two-phase solution mixture was extracted with dichloromethane (12×50 ml.). The organic extracts were washed with a 3% sodium bicarbonate solution (200 ml.), dried with magnesium sulfate, and rotoevaporated to yield an orange-yellow solid. After vacuum drying, the solid weighed 1.65 g. (a yield of 77%). The product was recrystallized from ethyl acetate: mp. 188°-189° C.; 1H NMR (CDCl3) δ1.00 (3H, t, J=7.4 Hz, C-7NHCOCH2CH2CH3), 1.69-1.82 (2H, m, C-7NHCOCH2CH2CH3), 2.48 (2H, t, J=7.4 Hz, C-7NHCOCH2CH2CH3), 2.74 (3H, s, C-2CH3), 7.53 (1H, d, J=8.0 Hz, C-3H), 7.90 (1H, s, C-6H), 8.28 (1H, d, J=8.0 Hz, C-4H), 8.36 (1H, br. s, C-7NH); IR (KBr) vmax 3338, 3275, 2964, 2935, 2875, 1711, 1682, 1654, 1644, 1615, 1588, 1502, 1323, 1310, 1133 cm-1 ; EIMS, m/e (relative intensity) 258 (81), 215 (7), 188 (base), 161 (66); HRMS, m/e for C14H14N2O3 calculated 258.100442, found 258.100227; analysis for C14H14N2O3 calculated C, 65.11; H, 5.46; N, 10.85; found C, 65.22; H, 5.51; N 10.01.
[Compound]
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acylamido
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0 (± 1) mol
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5,7-dibutyramido-8-butyroxy-2-methylquinoline
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3.29 g
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8.8 g
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122 mL
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